Platelet factor 4 (59-70)

Beschreibung

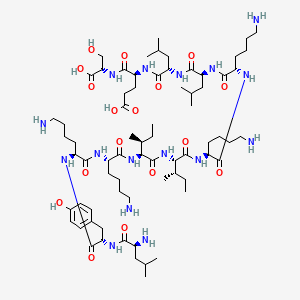

Structure

2D Structure

Eigenschaften

CAS-Nummer |

88145-47-5 |

|---|---|

Molekularformel |

C71H126N16O17 |

Molekulargewicht |

1475.9 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C71H126N16O17/c1-11-43(9)58(87-70(102)59(44(10)12-2)86-65(97)51(24-16-20-34-75)78-61(93)48(21-13-17-31-72)79-68(100)55(38-45-25-27-46(89)28-26-45)82-60(92)47(76)35-40(3)4)69(101)81-50(23-15-19-33-74)62(94)77-49(22-14-18-32-73)63(95)83-54(37-42(7)8)67(99)84-53(36-41(5)6)66(98)80-52(29-30-57(90)91)64(96)85-56(39-88)71(103)104/h25-28,40-44,47-56,58-59,88-89H,11-24,29-39,72-76H2,1-10H3,(H,77,94)(H,78,93)(H,79,100)(H,80,98)(H,81,101)(H,82,92)(H,83,95)(H,84,99)(H,85,96)(H,86,97)(H,87,102)(H,90,91)(H,103,104)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1 |

InChI-Schlüssel |

SVIMOXOHMCOIRM-UVKYVJJHSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(C)C)N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Platelet factor 4 (59-70); PF4 (59-70); |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Chemotactic Activity of Platelet Factor 4 (59-70) on Monocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemotactic activity of the platelet factor 4-derived peptide, PF4 (59-70), on monocytes. Platelet factor 4 (PF4), a chemokine released from activated platelets, and its C-terminal fragments are known to play a role in inflammation and wound repair by attracting immune cells.[1][2] The synthetic dodecapeptide PF4 (59-70) has been shown to elicit a potent chemotactic response in human monocytes, with a maximal response comparable to that of the complement component C5a.[3][4] This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the putative signaling pathways involved.

Data Presentation

While specific quantitative data for the PF4 (59-70) peptide is limited in publicly available literature, the following tables are structured to present the key parameters of interest. Data for the full-length PF4 and other relevant C-terminal fragments are included for comparative purposes, with the understanding that PF4 (59-70) exhibits a similar concentration-dependence.[3]

Table 1: Chemotactic Activity of PF4 and its Fragments on Monocytes

| Ligand | Target Cell | Assay Type | Effective Concentration | Maximal Response | Reference |

| PF4 (59-70) | Human Monocytes | Boyden Chamber | Similar to PF4 | Comparable to C5a | [3] |

| PF4 (full-length) | Human Monocytes | Boyden Chamber | 1-5 µg/mL | Comparable to C5a | [2] |

| PF4 C-terminal tridecapeptide (58-70) | Human Monocytes | Not Specified | Potent chemoattractant | Not Specified | [4] |

Table 2: Receptor Interaction Profile

| Ligand | Receptor | Cell Type | Key Findings | Reference |

| PF4 (full-length) | CCR1 | Human Monocytes | PF4 acts as an agonist for CCR1, promoting monocyte migration. | [1][5] |

| PF4 (full-length) | CXCR3 | Human Monocytes | PF4 is chemotactic for monocytes via CXCR3. | [6] |

| PF4 (59-70) | Not definitively identified | Human Neutrophils | Inhibits receptor-mediated internalization of fMLP, suggesting interaction with a G-protein coupled receptor. | [3] |

Experimental Protocols

Detailed experimental protocols for assessing the chemotactic activity of PF4 (59-70) on monocytes are provided below. These are based on established methodologies for monocyte chemotaxis assays.

Monocyte Isolation from Peripheral Blood

Objective: To obtain a purified population of human monocytes from peripheral blood mononuclear cells (PBMCs).

Materials:

-

Ficoll-Paque density gradient medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

CD14 MicroBeads (or other monocyte positive selection kit)

-

Magnetic separator

Protocol:

-

Dilute whole blood 1:1 with HBSS.

-

Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets.

-

Collect the buffy coat layer containing PBMCs.

-

Wash the PBMCs three times with HBSS.

-

Resuspend the PBMC pellet in buffer and incubate with CD14 MicroBeads according to the manufacturer's instructions.

-

Apply the cell suspension to a magnetic separation column.

-

Elute the magnetically labeled CD14+ monocytes.

-

Assess cell purity and viability using flow cytometry and trypan blue exclusion.

Monocyte Chemotaxis Assay (Boyden Chamber/Transwell Assay)

Objective: To quantify the migration of monocytes towards a gradient of PF4 (59-70).[7][8][9][10][11][12][13]

Materials:

-

Boyden chamber or 24-well Transwell inserts (5 µm pore size)[14]

-

RPMI 1640 medium with 0.1% BSA

-

Synthetic PF4 (59-70) peptide

-

Calcein-AM or other fluorescent cell stain

-

Fluorescence plate reader

Protocol:

-

Prepare a stock solution of PF4 (59-70) in a suitable solvent (e.g., sterile water or PBS) and create a serial dilution in RPMI 1640 with 0.1% BSA to generate a concentration gradient.

-

Add the different concentrations of PF4 (59-70) to the lower wells of the 24-well plate. Use medium without the peptide as a negative control.

-

Isolate and resuspend monocytes in RPMI 1640 with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

-

Load 100 µL of the monocyte suspension into the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

-

After incubation, remove the inserts. Gently wipe the top of the membrane with a cotton swab to remove non-migrated cells.

-

Stain the migrated cells on the bottom of the membrane with a fluorescent dye like Calcein-AM.

-

Quantify the fluorescence using a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

-

Alternatively, cells that have migrated into the lower chamber can be collected and counted using a flow cytometer.

Calcium Mobilization Assay

Objective: To measure changes in intracellular calcium concentration in monocytes upon stimulation with PF4 (59-70), indicative of G-protein coupled receptor activation.[15]

Materials:

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

HBSS with 1 mM CaCl2 and 1 mM MgCl2

-

Synthetic PF4 (59-70) peptide

-

Fluorimeter or fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Isolate monocytes and resuspend them in HBSS at a concentration of 1 x 10^6 cells/mL.

-

Load the cells with Fura-2 AM or Fluo-4 AM (typically 2-5 µM) in the presence of a similar concentration of Pluronic F-127 for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Resuspend the cells in HBSS with calcium and magnesium.

-

Place the cell suspension in a cuvette or a microplate well in the fluorimeter.

-

Establish a baseline fluorescence reading.

-

Add PF4 (59-70) at the desired concentration and immediately begin recording the change in fluorescence over time.

-

For Fura-2, measure the ratio of fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. For Fluo-4, measure the fluorescence intensity at an excitation of ~494 nm and emission of ~516 nm.

-

An increase in fluorescence (or fluorescence ratio) indicates an increase in intracellular calcium concentration.

Signaling Pathways and Visualizations

The precise signaling pathway for PF4 (59-70) in monocytes is not fully elucidated. However, based on the activity of the full-length PF4 and the inhibition of fMLP internalization by PF4 (59-70), a G-protein coupled receptor (GPCR) mediated pathway is strongly suggested.[3][16][17] Full-length PF4 has been shown to signal through CCR1 and CXCR3 in monocytes.[1][5][6] The following diagrams illustrate the putative signaling cascade and the experimental workflow for a chemotaxis assay.

Caption: Putative signaling pathway for PF4 (59-70) mediated monocyte chemotaxis.

Caption: Experimental workflow for a Transwell/Boyden chamber chemotaxis assay.

References

- 1. Platelet Factor 4: A Mysterious Chemokine in Inflammatory Regulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Platelet factor 4 is chemotactic for neutrophils and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human neutrophil receptor-mediated uptake of N-formyl-met-leu-phe by platelet factor 4 (59-70) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The carboxyl-terminal tridecapeptide of platelet factor 4 is a potent chemotactic agent for monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PF4 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 7. criver.com [criver.com]

- 8. Ensayos de migración e invasión celular [sigmaaldrich.com]

- 9. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. corning.com [corning.com]

- 11. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 12. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]

- 14. Selection Guide for Boyden Chamber Cell Migration and Invasion Assays | Cell Biolabs [cellbiolabs.com]

- 15. Rapid intracellular calcium changes in U937 monocyte cell line: transient increases in response to platelet-activating factor and chemotactic peptide but not interferon-gamma or lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CXCL4/Platelet Factor 4 is an agonist of CCR1 and drives human monocyte migration [ouci.dntb.gov.ua]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on Histamine Release from Basophils by PF4 (59-70)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the induction of histamine (B1213489) release from human basophils by the platelet factor 4-derived peptide, PF4 (59-70). It includes quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows to support research and development in immunology and drug discovery.

Introduction

Platelet factor 4 (PF4) is a chemokine stored in the α-granules of platelets and released upon their activation. Beyond its role in coagulation, PF4 and its C-terminal fragments can modulate immune responses. The synthetic peptide PF4 (59-70) has been identified as a potent, non-cytotoxic secretagogue for human basophils, inducing the release of histamine. This process is notably distinct from the classical IgE-mediated allergic response, presenting a unique pathway for basophil activation. Understanding this mechanism is crucial for elucidating the pathophysiology of various inflammatory and allergic conditions where platelet activation and basophil degranulation coincide.

Quantitative Data on Histamine Release

The release of histamine from human basophils in response to PF4 and the synthetic peptide PF4 (59-70) is dose-dependent and exhibits rapid kinetics. The following tables summarize the key quantitative findings from seminal studies in the field.

Table 1: Dose-Response of PF4 and PF4 (59-70) on Basophil Histamine Release [1][2]

| Stimulus | Concentration for Significant Histamine Release (M) | Concentration for Maximum Histamine Release (M) |

| PF4 | 1 x 10⁻⁷ | 3 x 10⁻⁵ |

| PF4 (59-70) | 1 x 10⁻⁵ | 3 x 10⁻⁴ |

Table 2: Kinetics and Cation Requirements of Histamine Release [1][2]

| Stimulus | Time to Reach Plateau of Histamine Release | Effect of Ca²⁺/Mg²⁺ Elimination on Histamine Release |

| PF4 (59-70) | 1-3 minutes | No significant effect |

| Anti-IgE | ≥ 10 minutes | 79-83% suppression |

Experimental Protocols

The following protocols are based on established methodologies for the study of basophil histamine release induced by PF4 (59-70).

Basophil Purification

This protocol describes the enrichment of basophils from human peripheral blood using density gradient centrifugation, a common technique during the period of the foundational research.

-

Blood Collection: Draw venous blood into tubes containing EDTA to prevent coagulation.

-

Leukocyte Separation:

-

Centrifuge the whole blood to separate plasma and the buffy coat from erythrocytes.

-

Carefully collect the buffy coat, which is enriched in leukocytes.

-

-

Density Gradient Centrifugation:

-

Dilute the buffy coat with a balanced salt solution.

-

Layer the diluted cell suspension onto a discontinuous density gradient of Ficoll-Hypaque or Percoll.

-

Centrifuge the gradient. Basophils, being dense granulocytes, will sediment at a specific interface of the gradient.

-

Carefully aspirate the basophil-enriched layer.

-

-

Cell Washing:

-

Wash the collected cells multiple times in a suitable buffer (e.g., PIPES-albumin-glucose buffer) to remove gradient material and platelets.

-

Perform cell counts and purity assessment using microscopy and staining techniques (e.g., Alcian blue).

-

Histamine Release Assay

This assay measures the amount of histamine released from purified basophils upon stimulation.

-

Cell Preparation: Resuspend the purified basophils in a buffer, such as a PIPES-albumin-glucose buffer. For studying cation-independent release, use a buffer devoid of calcium and magnesium.

-

Stimulation:

-

Aliquot the basophil suspension into microcentrifuge tubes.

-

Add varying concentrations of PF4 (59-70) peptide or control solutions to the tubes.

-

Incubate the mixture at 37°C for a specified time, typically 1-3 minutes to achieve maximal release.

-

-

Termination of Reaction: Stop the release reaction by placing the tubes on ice and centrifuging to pellet the cells.

-

Sample Collection: Carefully collect the supernatant, which contains the released histamine.

-

Histamine Quantification:

-

Analyze the histamine content in the supernatant using an automated fluorometric method. This typically involves the reaction of histamine with o-phthalaldehyde (B127526) (OPT) to form a fluorescent product.

-

Measure the fluorescence intensity and calculate the histamine concentration based on a standard curve.

-

Express histamine release as a percentage of the total cellular histamine, which is determined by lysing an aliquot of the basophils.

-

Signaling Pathway of PF4 (59-70)-Induced Histamine Release

The mechanism of histamine release by PF4 (59-70) is distinct from the IgE-mediated pathway. It is characterized by its independence from extracellular calcium and its rapid kinetics. This suggests a direct activation mechanism, likely involving a G-protein coupled receptor (GPCR) that is sensitive to polycationic ligands.

The proposed pathway involves the binding of the polycationic PF4 (59-70) peptide to a GPCR. This leads to the activation of a heterotrimeric G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While IP3 can mobilize intracellular calcium, the overall process is independent of extracellular calcium, suggesting that downstream signaling, possibly mediated by DAG and protein kinase C (PKC), is sufficient to activate the SNARE machinery required for the fusion of histamine-containing granules with the plasma membrane, leading to exocytosis.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for investigating PF4 (59-70)-induced histamine release from basophils.

This workflow outlines the major stages, from the initial processing of human blood to the final analysis of histamine release data. Each step is critical for obtaining reliable and reproducible results.

Conclusion

The PF4 (59-70) peptide serves as a valuable tool for investigating IgE-independent mechanisms of basophil activation. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals aiming to explore this pathway. A thorough understanding of this non-classical route of basophil degranulation may open new avenues for therapeutic intervention in a variety of inflammatory and allergic diseases.

References

The Structure-Function Nexus of the Platelet Factor 4 C-Terminus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platelet Factor 4 (PF4), a chemokine released from the alpha-granules of activated platelets, plays a pivotal role in a multitude of physiological and pathological processes, including hemostasis, inflammation, angiogenesis, and immune responses. A significant portion of PF4's diverse functionality is dictated by its C-terminal domain. This technical guide provides an in-depth exploration of the structure-function relationship of the PF4 C-terminus, consolidating key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of PF4 and the development of therapeutics targeting its associated pathways.

Structural Features of the PF4 C-Terminus

The mature Platelet Factor 4 is a 70-amino acid protein that readily forms tetramers. The C-terminus of PF4 is characterized by an amphipathic alpha-helix containing two pairs of adjacent lysine (B10760008) residues. This region is a critical determinant of PF4's interaction with various binding partners, most notably negatively charged glycosaminoglycans (GAGs) such as heparin. The positively charged lysine residues within the C-terminal helix form a key part of the heparin-binding domain, facilitating strong electrostatic interactions.

Functional Roles of the PF4 C-Terminus

The C-terminal domain of PF4 is integral to its multifaceted biological activities. Key functions attributed to this region include:

-

Glycosaminoglycan (GAG) Binding: The C-terminus is the primary site for high-affinity binding to heparin and other GAGs on the surface of endothelial cells and platelets. This interaction is crucial for neutralizing the anticoagulant activity of heparin and is central to the pathogenesis of Heparin-Induced Thrombocytopenia (HIT).

-

Anti-Angiogenesis: Peptides derived from the PF4 C-terminus, such as PF4(47-70), have been shown to inhibit angiogenesis. This inhibitory effect is mediated, in part, by interfering with the activity of pro-angiogenic factors like Fibroblast Growth Factor 2 (FGF-2).

-

Immune Modulation: The C-terminus is involved in the formation of antigenic complexes with heparin, which are recognized by pathogenic antibodies in HIT. This leads to platelet activation and a prothrombotic state.

-

Antibacterial and Antiviral Activity: C-terminal peptides of PF4 have demonstrated direct antimicrobial properties. For instance, a 15-amino acid peptide from the C-terminus (C15) exhibits broad-spectrum antiviral activity against enteroviruses by disrupting viral attachment to host cells[1]. Similarly, a 13-amino acid peptide (C13) has shown antibacterial effects[2].

Quantitative Data on PF4 C-Terminus Interactions and Functions

The following tables summarize key quantitative data related to the binding affinities and functional activities of the PF4 C-terminus and its derivatives.

Table 1: Binding Affinities of PF4 and its C-Terminal Peptides to Glycosaminoglycans (GAGs)

| Ligand | Analyte | Method | Dissociation Constant (Kd) | Reference |

| Unfractionated Heparin (Mr = 11,000) | Intact PF4 | Fluorescence Spectroscopy/Radioligand Binding | ~3 x 10-8 M | [3] |

| Dextran Sulfate (Mr = 22,500) | Intact PF4 | Fluorescence Spectroscopy | ~6 x 10-8 M | [3] |

| Heparin Agarose | Intact PF4 | Chromatography | Eluted at 1.4 M NaCl | [4] |

| Heparin Agarose | PF4 C-terminal peptide (47-70) | Chromatography | Eluted at 0.2-0.5 M NaCl | [4] |

| Heparin Agarose | PF4 C-terminal peptide (58-70) | Chromatography | Eluted at 0.2-0.5 M NaCl | [4] |

Table 2: Functional Activity of PF4 C-Terminal Peptides in Angiogenesis

| Peptide | Assay | Effect | IC50 / Effective Concentration | Reference |

| PF4(47-70) | Inhibition of 125I-FGF-2 binding to BCE cells | Inhibition | ~20 µM | [3] |

| PF4(47-70) | Inhibition of in vivo angiogenesis (gelatin sponge assay) | 89% reduction in vessel length, 86% reduction in vessel number | 10-20 µM | [3] |

| CXCL4/PF-4(47-70) | Inhibition of endothelial cell motility and proliferation (FGF-2 stimulated) | Inhibition | 25 nmol/L | [5] |

| CXCL4L1/PF-4var(47-70) | Inhibition of endothelial cell motility and proliferation (FGF-2 stimulated) | Inhibition | 25 nmol/L | [5] |

| CXCL4/PF-4(47-70) | In vitro wound-healing assay | Inhibition | 12.5 nmol/L | [5] |

| CXCL4L1/PF-4var(47-70) | In vitro wound-healing assay | Inhibition | 2.5 nmol/L | [5] |

| CXCL4/PF-4(47-70) | Matrigel assay | Inhibition | 300 nmol/L | [5] |

| CXCL4L1/PF-4var(47-70) | Matrigel assay | Inhibition | 60 nmol/L | [5] |

Signaling Pathways Involving the PF4 C-Terminus

The biological effects of the PF4 C-terminus are mediated through complex signaling pathways. Two key pathways are detailed below.

PF4-Induced Platelet Activation via the c-Mpl-Jak2 Pathway

Recent studies have elucidated a direct role for PF4 in platelet activation through the thrombopoietin receptor, c-Mpl. This interaction initiates a signaling cascade involving Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription (STAT) proteins, leading to platelet aggregation.[6][7][8][9]

Pathogenesis of Heparin-Induced Thrombocytopenia (HIT)

In HIT, PF4 tetramers form complexes with heparin. The C-terminus of PF4 is crucial for this interaction. These complexes are then recognized by pathogenic IgG antibodies, leading to the formation of immune complexes that cross-link FcγRIIA receptors on platelets, causing widespread platelet activation and a prothrombotic state.[10][11]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the PF4 C-terminus are provided below.

Site-Directed Mutagenesis of the PF4 C-Terminus

This protocol describes a general method for introducing point mutations into the C-terminal region of the PF4 gene to study the functional role of specific amino acid residues.

Protocol Steps:

-

Primer Design: Design a pair of complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥ 78°C.

-

PCR Amplification:

-

Set up a PCR reaction containing the template plasmid with the wild-type PF4 gene, the mutagenic primers, PfuUltra high-fidelity DNA polymerase, dNTPs, and reaction buffer.

-

A typical thermal cycling program is: 95°C for 30 seconds, followed by 12-18 cycles of 95°C for 30 seconds, 55°C for 1 minute, and 68°C for 1 minute/kb of plasmid length.

-

-

DpnI Digestion: Add DpnI restriction enzyme directly to the amplification reaction and incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.

-

Transformation: Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.

-

Plasmid Isolation and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the PF4 gene to confirm the presence of the desired mutation.

In Vivo Angiogenesis Assay (Gelatin Sponge Model)

This assay is used to evaluate the anti-angiogenic potential of PF4 C-terminal peptides in a living organism.

Protocol Steps:

-

Sponge Preparation: Sterile gelatin sponges are cut to a uniform size and hydrated with sterile phosphate-buffered saline (PBS).

-

Implantation: The sponges, either soaked with a pro-angiogenic factor (e.g., FGF-2) and/or the PF4 C-terminal peptide to be tested, are surgically implanted subcutaneously into the flanks of anesthetized mice.

-

Treatment: Mice are treated with the PF4 peptide or a vehicle control, typically via intraperitoneal or intravenous injection, at specified intervals.

-

Sponge Harvest and Analysis: After a defined period (e.g., 7-14 days), the mice are euthanized, and the gelatin sponges are explanted.

-

Histological Analysis: The sponges are fixed, embedded in paraffin, and sectioned. Sections are stained with hematoxylin and eosin (H&E) to visualize overall morphology and blood vessels. Immunohistochemical staining for endothelial cell markers, such as CD31, is performed to specifically identify and quantify neovascularization.

-

Quantification: The extent of angiogenesis is quantified by measuring the area of blood vessels or by counting the number of new vessels within the sponge sections.

PF4-Heparin Binding Assay (ELISA-based)

This protocol describes a common method to assess the binding of antibodies to PF4/heparin complexes, which is relevant for the diagnosis of HIT.

Protocol Steps:

-

Plate Coating: Microtiter wells are coated with complexes of PF4 and a polyanion, such as polyvinyl sulfonate or heparin.

-

Blocking: The wells are incubated with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding of antibodies.

-

Sample Incubation: Patient serum or plasma is added to the wells and incubated to allow for the binding of anti-PF4/heparin antibodies to the immobilized complexes.

-

Washing: The wells are washed to remove unbound antibodies and other serum components.

-

Detection Antibody Incubation: An enzyme-conjugated secondary antibody that recognizes human IgG is added to the wells and incubated.

-

Washing: The wells are washed again to remove any unbound secondary antibody.

-

Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

-

Measurement: The absorbance of the colored product is measured using a spectrophotometer. The optical density is proportional to the amount of anti-PF4/heparin antibodies in the sample.

Conclusion

The C-terminus of Platelet Factor 4 is a structurally and functionally critical domain that mediates a wide array of biological activities. Its ability to bind with high affinity to glycosaminoglycans underpins its roles in hemostasis, angiogenesis, and the pathogenesis of HIT. The detailed understanding of the structure-function relationship of the PF4 C-terminus, facilitated by the experimental approaches outlined in this guide, is paramount for the development of novel therapeutic strategies. Targeting the interactions and signaling pathways governed by this domain holds significant promise for the treatment of thrombotic disorders, cancer, and infectious diseases. This guide serves as a foundational resource to aid researchers and drug development professionals in their endeavors to further unravel the complexities of PF4 biology and translate these findings into clinical applications.

References

- 1. n-genetics.com [n-genetics.com]

- 2. ecat.nl [ecat.nl]

- 3. researchgate.net [researchgate.net]

- 4. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The COOH-terminal peptide of platelet factor-4 variant (CXCL4L1/PF-4var47-70) strongly inhibits angiogenesis and suppresses B16 melanoma growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 7. PF4 activates the c-Mpl-Jak2 pathway in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. JA(c)K-in-the-platelet and M(i)PL fetch PF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Features and PF4 Functions that Occur in Heparin-Induced Thrombocytopenia (HIT) Complicated by COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emphasis on the Role of PF4 in the Incidence, Pathophysiology and Treatment of Heparin Induced Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of PF4 (59-70) and its Potent Variant, CXCL4L1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, characterization, and biological functions of the C-terminal fragment of Platelet Factor 4, PF4 (59-70), and its naturally occurring, more potent variant, CXCL4L1 (also known as PF-4var). Initially identified as a chemotactic agent, the focus of research has expanded to the full-length CXCL4L1, a powerful inhibitor of angiogenesis and tumor growth. This document details the key experimental methodologies used to elucidate its function, presents quantitative data on its biological activities, and visualizes the critical signaling pathways it modulates. The information herein is intended to serve as a detailed resource for researchers and professionals involved in the fields of angiogenesis, cancer biology, and drug development.

Introduction: From a Peptide Fragment to a Potent Angiostatic Chemokine

Platelet Factor 4 (PF4), or CXCL4, is a chemokine released from the alpha-granules of activated platelets.[1] Early research into its biological activities identified a C-terminal dodecapeptide, PF4 (59-70), as a potent chemotactic agent for neutrophils and monocytes.[2] This fragment was shown to enhance the chemotactic responsiveness of neutrophils to other chemoattractants.[2]

Subsequent research led to the discovery of a non-allelic variant of PF4, designated CXCL4L1 (or PF-4var), which differs from PF4 by only three amino acids in its C-terminal region.[3][4] This variant was first isolated from thrombin-stimulated human platelets and was found to be a significantly more potent inhibitor of angiogenesis than PF4.[3][4] The biological activities attributed to the C-terminal region of PF4 are largely embodied and enhanced in the full-length CXCL4L1 protein. Therefore, this guide will focus on the characterization of CXCL4L1, while drawing clear connections to the foundational discoveries related to the PF4 (59-70) fragment.

Biological Functions and Mechanism of Action

The primary and most studied biological function of CXCL4L1 is its potent anti-angiogenic activity.[5][6] It inhibits the proliferation and migration of endothelial cells, key processes in the formation of new blood vessels.[6] This angiostatic effect is the basis for its significant anti-tumoral properties, as demonstrated in various cancer models.[7]

The biological effects of CXCL4L1 are primarily mediated through its interaction with the CXCR3 chemokine receptor, specifically the CXCR3-B splice variant, which is expressed on endothelial cells.[8] Binding of CXCL4L1 to CXCR3-B initiates a downstream signaling cascade that leads to the inhibition of pro-angiogenic signals.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the biological activities of CXCL4L1 and its comparison with CXCL4.

Table 1: Comparative Anti-Angiogenic and Chemotactic Activity

| Assay | Molecule | Concentration/Dose | Effect | Reference |

| Endothelial Cell Chemotaxis (in vitro) | CXCL4L1 | 1-100 ng/mL | Potent inhibition of bFGF and CXCL8-induced migration | [6] |

| Endothelial Cell Chemotaxis (in vitro) | CXCL4 | 1-300 ng/mL | Weaker inhibition compared to CXCL4L1 | [6] |

| In Vivo Angiogenesis (Rat Cornea) | CXCL4L1 | 50 ng | 73% inhibition of bFGF-induced angiogenesis | [6] |

| In Vivo Angiogenesis (Rat Cornea) | CXCL4 | 50 ng | 23% inhibition of bFGF-induced angiogenesis | [6] |

Table 2: Receptor Binding and Signaling

| Parameter | Molecule | Cell Type | Value | Reference |

| Receptor Binding | CXCL4L1 | CXCR3A and CXCR3B transfectants | Displaces CXCL10 | [8] |

| Signaling Activation (p38 MAPK) | CXCL4L1 | CXCR3A transfectants | Activation within 30 min | [9] |

| Signaling Activation (Src Kinase) | CXCL4L1 | CXCR3A transfectants | Activation within 5 min | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used in the characterization of PF4 (59-70) and CXCL4L1.

Purification of Natural CXCL4L1 from Platelets

This protocol describes the isolation of CXCL4L1 from the supernatant of thrombin-stimulated human platelets.

Materials:

-

Outdated human platelet concentrates

-

Thrombin

-

Heparin-Sepharose affinity chromatography column

-

Buffer A: 20 mM Tris-HCl, pH 7.4

-

Buffer B: 20 mM Tris-HCl, pH 7.4, containing 2 M NaCl

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C8 column

-

Solvent A: 0.1% trifluoroacetic acid (TFA) in water

-

Solvent B: 0.1% TFA in acetonitrile

Procedure:

-

Platelet Stimulation: Centrifuge platelet concentrates to pellet the platelets. Resuspend the pellet in a suitable buffer and stimulate with thrombin (e.g., 1-5 U/mL) for 30 minutes at 37°C to induce degranulation.

-

Clarification: Centrifuge the stimulated platelet suspension at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to remove platelets and debris. Collect the supernatant.

-

Heparin-Sepharose Chromatography:

-

Equilibrate the Heparin-Sepharose column with Buffer A.

-

Load the clarified supernatant onto the column.

-

Wash the column extensively with Buffer A to remove unbound proteins.

-

Elute bound proteins with a linear gradient of 0-100% Buffer B.

-

Collect fractions and monitor protein elution at 280 nm. CXCL4L1 typically elutes at a NaCl concentration of approximately 1.0-1.4 M.[6]

-

-

RP-HPLC Purification:

-

Pool the fractions containing CXCL4L1 from the affinity chromatography step.

-

Acidify the pooled fractions with TFA to a final concentration of 0.1%.

-

Inject the sample onto a C8 RP-HPLC column equilibrated with Solvent A.

-

Elute the bound proteins with a linear gradient of 0-80% Solvent B over 60 minutes.

-

Monitor the elution profile at 220 nm and collect fractions.[6]

-

-

Verification: Analyze the purified fractions by SDS-PAGE and mass spectrometry to confirm the identity and purity of CXCL4L1.

Endothelial Cell Chemotaxis Assay (Transwell Assay)

This assay measures the ability of CXCL4L1 to inhibit the migration of endothelial cells towards a chemoattractant.

Materials:

-

Human Microvascular Endothelial Cells (HMVEC)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Endothelial Cell Basal Medium (EBM) supplemented with 0.1% BSA

-

Chemoattractant: Basic Fibroblast Growth Factor (bFGF) or Interleukin-8 (CXCL8)

-

CXCL4L1 (test inhibitor)

-

Calcein AM or other suitable fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: Culture HMVECs to 80-90% confluency. The day before the assay, serum-starve the cells by replacing the growth medium with EBM containing 0.1% BSA.

-

Assay Setup:

-

Place the Transwell inserts into the wells of a 24-well plate.

-

In the lower chamber, add EBM containing the chemoattractant (e.g., 50 ng/mL bFGF or 80 ng/mL CXCL8).[6]

-

Harvest the serum-starved HMVECs and resuspend them in EBM with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

-

In a separate tube, pre-incubate the cell suspension with different concentrations of CXCL4L1 (e.g., 1-100 ng/mL) for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension (with or without CXCL4L1) to the upper chamber of the Transwell inserts.

-

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-6 hours to allow cell migration.

-

Quantification:

-

Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a suitable dye (e.g., Giemsa or DAPI).

-

Alternatively, for a quantitative readout, label the cells with Calcein AM before the assay. After the migration, lyse the migrated cells and measure the fluorescence in the lower chamber using a fluorescence plate reader.

-

Calculate the percentage of inhibition of migration compared to the control (chemoattractant alone).

-

In Vivo Angiogenesis Assay (Rat Cornea Micropocket Assay)

This assay assesses the anti-angiogenic activity of CXCL4L1 in a living animal model.

Materials:

-

Sprague-Dawley rats

-

Hydron polymer (poly-HEMA)

-

Basic Fibroblast Growth Factor (bFGF)

-

CXCL4L1

-

Surgical microscope and instruments

Procedure:

-

Pellet Preparation:

-

Prepare a solution of Hydron polymer in ethanol.

-

Prepare a sterile solution containing bFGF (e.g., 50 ng per pellet) and sucralfate in a suitable buffer.[6]

-

For the experimental group, add CXCL4L1 (e.g., 50 ng per pellet) to the bFGF solution.

-

Mix the bFGF/CXCL4L1 solution with the Hydron solution and allow it to air-dry to form small pellets.

-

-

Surgical Procedure:

-

Anesthetize the rat.

-

Using a surgical microscope, create a small micropocket in the center of the rat cornea.

-

Implant the prepared pellet into the corneal pocket.

-

-

Observation and Quantification:

-

Observe the corneas daily for 5-7 days for the growth of new blood vessels from the limbus towards the pellet.

-

At the end of the experiment, photograph the corneas.

-

Quantify the angiogenic response by measuring the length and density of the new blood vessels. The results are often expressed as the percentage of corneas showing inhibition of angiogenesis.[6]

-

Signaling Pathways and Visualizations

The anti-angiogenic effects of CXCL4L1 are mediated through the CXCR3 receptor, leading to the activation of specific intracellular signaling pathways that counteract pro-angiogenic signals.

Key Signaling Molecules

-

CXCR3: The primary receptor for CXCL4L1 on endothelial cells.[8]

-

p38 Mitogen-Activated Protein Kinase (MAPK): A key downstream effector that is activated upon CXCL4L1 binding to CXCR3.[9]

-

Src Kinase: A non-receptor tyrosine kinase that is also rapidly activated following CXCR3 engagement by CXCL4L1.[9]

-

Extracellular Signal-Regulated Kinase (ERK): While activated in lymphocytes, ERK phosphorylation is inhibited in endothelial cells by CXCL4L1, contributing to its anti-proliferative effects.[9]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling events initiated by CXCL4L1.

Caption: CXCL4L1 signaling cascade in endothelial cells.

Caption: Experimental workflow for CXCL4L1 characterization.

Conclusion and Future Directions

The discovery of the chemotactic properties of the PF4 (59-70) peptide has paved the way for the characterization of its more potent, full-length variant, CXCL4L1, as a significant endogenous inhibitor of angiogenesis. Its ability to suppress endothelial cell proliferation and migration through the CXCR3-B receptor and the subsequent activation of p38 MAPK and Src kinase signaling pathways highlights its therapeutic potential in diseases characterized by pathological angiogenesis, such as cancer and certain inflammatory disorders.

Future research should focus on further elucidating the downstream effectors of the CXCL4L1 signaling cascade to identify novel drug targets. Moreover, the development of CXCL4L1-based therapeutics, including peptidomimetics and small molecule agonists of CXCR3-B, represents a promising avenue for the development of novel anti-angiogenic and anti-cancer therapies. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their efforts to translate these fundamental discoveries into clinical applications.

References

- 1. Validation of the C-X-C chemokine receptor 3 (CXCR3) as a target for PET imaging of T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stackscientific.nd.edu [stackscientific.nd.edu]

- 3. Activation of p38(MAPK) mediates the angiostatic effect of the chemokine receptor CXCR3-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptides related to the carboxyl terminus of human platelet factor IV with antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. CXCL4L1 inhibits angiogenesis and induces undirected endothelial cell migration without affecting endothelial cell proliferation and monocyte recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. gels.yilimart.com [gels.yilimart.com]

- 8. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]

- 9. A corneal micropocket assay for angiogenesis in the rat eye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ibidi.com [ibidi.com]

The Physiological Role of the PF4 (59-70) Fragment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet Factor 4 (PF4), a chemokine released from the alpha-granules of activated platelets, is a well-established regulator of a diverse range of physiological and pathological processes. While the full-length protein exhibits multifaceted activities, including roles in coagulation, inflammation, and angiogenesis, specific fragments of PF4 have been shown to mediate distinct biological effects. This technical guide focuses on the C-terminal dodecapeptide fragment of PF4, spanning amino acids 59-70, and provides an in-depth analysis of its physiological roles, the signaling pathways it modulates, and the experimental methodologies used to characterize its function.

Core Physiological Roles of PF4 (59-70)

The PF4 (59-70) fragment is a key mediator of specific cellular responses, primarily influencing inflammatory processes and demonstrating potential immunomodulatory functions.

Stimulation of Histamine (B1213489) Release from Basophils

The PF4 (59-70) fragment is a potent secretagogue for human basophils, inducing the non-cytotoxic release of histamine. This activity is a hallmark of its pro-inflammatory potential. The release of histamine is concentration-dependent and temporally distinct from IgE-mediated degranulation, reaching a plateau within 1-3 minutes. Notably, this process is independent of extracellular calcium and magnesium.

Modulation of Neutrophil Chemotaxis

The PF4 (59-70) fragment elicits chemotaxis of human neutrophils and monocytes with a potency and efficacy comparable to that of the complement fragment C5a[1]. Intriguingly, pre-exposure of neutrophils to the PF4 (59-70) fragment enhances their subsequent chemotactic response to other chemoattractants, including fMLP, C5a, and leukotriene B4[1]. This priming effect is attributed to the fragment's ability to inhibit the receptor-mediated internalization of other chemotactic factors[1].

Anti-Angiogenic Activity (Inferred)

While direct quantitative data for the anti-angiogenic activity of the PF4 (59-70) fragment is limited, its parent molecule and larger C-terminal fragments (such as p17-70 and p47-70) are potent inhibitors of angiogenesis[2][3][4][5]. These larger fragments are known to suppress endothelial cell proliferation and migration, key events in the formation of new blood vessels[3][5][6]. The anti-angiogenic effects are mediated, in part, by interfering with the signaling of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 2 (FGF2)[3]. Given that the (59-70) sequence is part of these larger active fragments, it is plausible that it contributes to their anti-angiogenic properties.

Quantitative Data Summary

The following tables summarize the available quantitative data for the physiological effects of the PF4 (59-70) fragment.

| Parameter | Cell Type | Value | Reference |

| Histamine Release | |||

| Significant Augmentation | Human Basophils | 1 x 10⁻⁵ M | [7] |

| Maximal Response | Human Basophils | 3 x 10⁻⁴ M | [7] |

| Neutrophil Chemotaxis | |||

| Optimal Concentration | Human Neutrophils | ~1 x 10⁻⁶ M | [1] |

Table 1: Dose-Response Data for PF4 (59-70) Fragment.

Signaling Pathways

The biological effects of the PF4 (59-70) fragment are initiated by its interaction with cell surface receptors, leading to the activation of downstream signaling cascades.

CXCR3B-Mediated Signaling

Full-length PF4 is a known ligand for the chemokine receptor CXCR3, specifically the CXCR3-B splice variant, which is expressed on endothelial cells and activated T-lymphocytes[6]. Activation of CXCR3-B by its ligands has been shown to be anti-proliferative and angiostatic. The signaling cascade initiated by CXCR3-B involves the activation of Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of p38 Mitogen-Activated Protein Kinase (MAPK)[8][9]. It is highly probable that the PF4 (59-70) fragment exerts its effects, at least in part, through this pathway.

c-Mpl/JAK2/STAT Pathway (Potential)

Recent studies have demonstrated that full-length PF4 can bind to and activate the thrombopoietin receptor, c-Mpl, on platelets. This interaction leads to the activation of the Janus Kinase 2 (JAK2) and subsequent phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, namely STAT3 and STAT5, culminating in platelet aggregation[10][11][12]. Whether the PF4 (59-70) fragment is sufficient to activate this pathway remains to be elucidated, but it represents a potential alternative signaling mechanism.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the PF4 (59-70) fragment's physiological roles. The following sections outline key experimental protocols.

Basophil Histamine Release Assay

Objective: To quantify the amount of histamine released from basophils upon stimulation with the PF4 (59-70) fragment.

Methodology:

-

Basophil Isolation: Isolate basophils from fresh human venous blood using density gradient centrifugation (e.g., with Percoll) or immunomagnetic cell separation for higher purity.

-

Cell Stimulation: Resuspend the isolated basophils in a suitable buffer (e.g., HEPES-buffered saline) containing calcium. Incubate the cells with varying concentrations of the synthetic PF4 (59-70) peptide (typically ranging from 10⁻⁸ M to 10⁻³ M) for a defined period (e.g., 15-30 minutes) at 37°C. Include a negative control (buffer alone) and a positive control (e.g., anti-IgE antibody).

-

Histamine Quantification: Centrifuge the cell suspension to pellet the basophils. Collect the supernatant and determine the histamine concentration using a sensitive method such as:

-

Fluorometric Assay: Based on the condensation of histamine with o-phthalaldehyde.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A highly specific and sensitive immunoassay.

-

-

Data Analysis: Calculate the percentage of total histamine released for each concentration of the PF4 (59-70) fragment by lysing an aliquot of the basophils to determine the total histamine content.

Endothelial Cell Migration (Chemotaxis) Assay

Objective: To assess the effect of the PF4 (59-70) fragment on the directional migration of endothelial cells.

Methodology (Boyden Chamber/Transwell Assay):

-

Cell Culture: Culture human endothelial cells (e.g., HUVECs) to sub-confluency.

-

Assay Setup: Use a Boyden chamber or Transwell inserts with a porous membrane (e.g., 8 µm pores). Coat the membrane with an extracellular matrix protein (e.g., fibronectin or collagen) to facilitate cell attachment.

-

Chemoattractant Gradient: Place a solution containing the PF4 (59-70) fragment at various concentrations in the lower chamber of the apparatus.

-

Cell Seeding: Seed the endothelial cells in serum-free medium in the upper chamber.

-

Incubation: Incubate the chamber for a period sufficient to allow cell migration (typically 4-24 hours) at 37°C in a humidified incubator.

-

Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., crystal violet or DAPI).

-

Quantification: Count the number of migrated cells in several random fields of view under a microscope. Alternatively, the stain can be eluted and the absorbance measured to quantify the migrated cells.

In Vitro Angiogenesis (Tube Formation) Assay

Objective: To evaluate the ability of the PF4 (59-70) fragment to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

-

Matrix Preparation: Coat the wells of a multi-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.

-

Cell Seeding: Seed endothelial cells onto the solidified matrix in a low-serum medium.

-

Treatment: Add the PF4 (59-70) fragment at various concentrations to the wells. Include a positive control (e.g., VEGF) and a negative control (medium alone).

-

Incubation: Incubate the plate for 4-18 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: Visualize the tube network using a phase-contrast microscope. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and total mesh area using image analysis software.

Conclusion

The PF4 (59-70) fragment is a biologically active peptide with distinct physiological roles, primarily centered on inflammation and cell migration. Its ability to stimulate histamine release and modulate neutrophil chemotaxis highlights its potential as a pro-inflammatory mediator. While its direct role in anti-angiogenesis requires further quantitative elucidation, its presence within larger anti-angiogenic fragments of PF4 suggests a likely contribution. The signaling pathways involving CXCR3-B and potentially the c-Mpl receptor provide a framework for understanding its molecular mechanisms of action. The detailed experimental protocols provided in this guide offer a basis for the continued investigation of this intriguing peptide fragment and its potential as a therapeutic target in various disease contexts. Further research is warranted to fully delineate the signaling cascades initiated by the PF4 (59-70) fragment and to precisely quantify its effects on angiogenesis.

References

- 1. In Vitro Angiogenesis Assay: Importance&Insights | Da-Ta Biotech [databiotech.co.il]

- 2. providence.elsevierpure.com [providence.elsevierpure.com]

- 3. Platelet factor-4 and its p17-70 peptide inhibit myeloma proliferation and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roles of platelet factor 4 in hematopoiesis and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet factor-4 and its p17-70 peptide inhibit myeloma proliferation and angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet factor 4: an inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A critical analysis of current in vitro and in vivo angiogenesis assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activation of p38(MAPK) mediates the angiostatic effect of the chemokine receptor CXCR3-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The cAMP signalling pathway activates CREB through PKA, p38 and MSK1 in NIH 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WMER - West Midlands Evidence Repository [westmid.openrepository.com]

- 11. PF4 activates the c-Mpl-Jak2 pathway in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Platelet Factor 4 (59-70) with Cell Surface Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular interactions between the C-terminal peptide fragment of Platelet Factor 4 (PF4), residues 59-70, and various cell surface components. PF4, also known as CXCL4, is a chemokine released from the alpha-granules of activated platelets. While it plays a significant role in blood coagulation, inflammation, and wound repair, its C-terminal domain is particularly noted for its potent anti-angiogenic properties. This document synthesizes current knowledge on its receptor binding, signaling pathways, and functional outcomes, supplemented with detailed experimental protocols and quantitative data.

Core Interaction Mechanisms: Receptors and Glycosaminoglycans

The biological effects of the PF4 C-terminal domain, including the (59-70) fragment, are mediated through a combination of direct receptor binding and interactions with cell surface glycosaminoglycans (GAGs). These interactions are not always mutually exclusive and often work in concert to modulate cellular responses.

Direct Interaction with Chemokine Receptors

While much of the research has focused on the full-length PF4 protein, evidence points to specific receptors that mediate its effects. The C-terminal domain is crucial for these interactions.

-

CXCR3-B: The full-length PF4 protein is a known ligand for CXCR3-B, a splice variant of the chemokine receptor CXCR3.[1][2] This interaction on endothelial cells is critical for the anti-angiogenic activity of PF4, as it transduces inhibitory signals that can lead to apoptosis.[2] While full-length PF4 is reported to bind weakly to CXCR3-B, this pathway is a primary mechanism for its direct angiostatic effects.[3][4]

-

Other Potential Receptors: Full-length PF4 has been suggested to act as an agonist for CCR1 to promote monocyte migration and may bind to the Low-Density Lipoprotein Receptor (LDLR) and other receptors on hematopoietic stem cells to regulate their function.[5][6][7]

Interaction with Cell Surface Glycosaminoglycans (GAGs)

A predominant feature of PF4 and its C-terminal peptides is a high positive charge, leading to strong electrostatic interactions with negatively charged GAGs, such as heparan sulfate (B86663) proteoglycans (HSPGs), on the cell surface.[8][9] This interaction is fundamental to many of its biological activities.

-

Competition with Growth Factors: The PF4 (59-70) domain can compete with pro-angiogenic growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) for binding sites on HSPGs.[10][11][12] As HSPGs act as co-receptors essential for the signaling of these growth factors, PF4 effectively sequesters them, preventing their interaction with their primary signaling receptors (e.g., VEGFR-2).[2][10]

-

Localization and Concentration: Binding to the cell surface GAGs concentrates the PF4 peptide near the plasma membrane, potentially facilitating its interaction with low-affinity signaling receptors.[9]

The logical relationship between these mechanisms is visualized below.

Caption: Mechanisms of PF4 (59-70) anti-angiogenic action.

Quantitative Data on Binding Interactions

Direct binding affinity (Kd) values for the PF4 (59-70) fragment are not extensively reported in the literature. However, comparative data from techniques like affinity chromatography provide insights into its binding strength relative to the full-length protein.

| Ligand | Matrix / Target | Method | Result / Observation | Reference |

| Intact Human PF4 | Heparin Agarose | Affinity Chromatography | Eluted at 1.4 M NaCl | [8] |

| PF4 C-terminal peptide (58-70) | Heparin Agarose | Affinity Chromatography | Eluted at 0.2-0.5 M NaCl | [8] |

| Full-length PF4 | LDL Receptor (soluble) | Binding Assay | Half-maximal binding at 0.5 µg/mL | [7] |

| PF4 | Basophils | Functional Assay | Stimulates histamine (B1213489) release | [13] |

| PF4 (59-70) | Neutrophils | Functional Assay | Inhibits receptor-mediated internalization of fMLP | [9] |

This table highlights that while the C-terminal fragment of PF4 retains the ability to bind heparin, its affinity is significantly lower than that of the intact tetrameric protein, suggesting that the overall protein conformation is crucial for high-affinity interactions.[8]

Downstream Signaling Pathways

The primary signaling pathway elucidated for PF4's anti-angiogenic effects is mediated by the CXCR3-B receptor. Unlike other chemokine receptors that signal through Gαi, CXCR3-B activation leads to an inhibitory cascade. Additionally, PF4 has been shown to trigger PI3K-dependent signaling in natural killer cells.

Caption: Known signaling pathways activated by PF4.

Detailed Experimental Protocols

The following section provides generalized yet detailed protocols for key experiments used to characterize the interaction of peptides like PF4 (59-70) with cell surface receptors.

Protocol: Competitive ELISA for GAG Binding

This assay determines the ability of PF4 (59-70) to compete with a known GAG-binding ligand (e.g., VEGF) for binding to immobilized heparin.

1. Plate Coating:

-

Dilute heparin to 10 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6).

-

Add 100 µL to each well of a 96-well high-binding microplate.

-

Incubate overnight at 4°C.

-

Wash plates 3x with Wash Buffer (PBS with 0.05% Tween-20).

2. Blocking:

-

Add 200 µL of Blocking Buffer (PBS with 1% BSA) to each well.

-

Incubate for 2 hours at room temperature.

-

Wash plates 3x with Wash Buffer.

3. Competitive Binding:

-

Prepare a solution of biotinylated VEGF (or another heparin-binding growth factor) at a constant concentration (e.g., 50 ng/mL) in Binding Buffer (PBS with 0.1% BSA).

-

Prepare serial dilutions of the PF4 (59-70) peptide (e.g., from 100 µM to 1 nM) in Binding Buffer.

-

Mix the constant biotinylated VEGF with each dilution of the PF4 peptide.

-

Add 100 µL of the mixture to the heparin-coated wells. Include controls with biotinylated VEGF alone (maximum binding) and buffer alone (background).

-

Incubate for 2 hours at room temperature with gentle shaking.

-

Wash plates 5x with Wash Buffer.

4. Detection:

-

Add 100 µL of Streptavidin-HRP diluted in Binding Buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Wash plates 5x with Wash Buffer.

-

Add 100 µL of TMB substrate and incubate in the dark until color develops (5-15 minutes).

-

Stop the reaction by adding 50 µL of 1M H₂SO₄.

-

Read absorbance at 450 nm using a microplate reader.

5. Data Analysis:

-

Plot the absorbance against the log concentration of the PF4 (59-70) peptide.

-

Calculate the IC50 value, which represents the concentration of PF4 (59-70) required to inhibit 50% of the biotinylated VEGF binding.

Protocol: Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the functional effect of PF4 (59-70) on the proliferation of endothelial cells (e.g., HUVECs) stimulated by a pro-angiogenic factor.

1. Cell Seeding:

-

Culture HUVECs in appropriate endothelial growth medium.

-

Seed 5,000 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

2. Serum Starvation:

-

Replace the growth medium with a basal medium (containing 0.5% FBS) and incubate for 6-8 hours to synchronize the cells.

3. Treatment:

-

Prepare treatment solutions in basal medium:

- Control (basal medium only)

- VEGF (e.g., 20 ng/mL)

- PF4 (59-70) at various concentrations (e.g., 1-100 µg/mL)

- VEGF (20 ng/mL) + PF4 (59-70) at various concentrations.

-

Remove the starvation medium and add 100 µL of the respective treatment solutions to the wells.

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

4. MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C until purple formazan (B1609692) crystals are visible.

5. Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm.

6. Data Analysis:

-

Normalize the absorbance values to the control group.

-

Determine the concentration-dependent inhibitory effect of PF4 (59-70) on VEGF-induced cell proliferation.

The general workflow for such an experiment is depicted below.

Caption: Workflow for a cell proliferation (MTT) assay.

References

- 1. Platelet factor 4: an inhibitor of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of platelet chemokines, PF-4 and CTAP-III, in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. CXCL10 Can Inhibit Endothelial Cell Proliferation Independently of CXCR3 | PLOS One [journals.plos.org]

- 5. Platelet Factor 4: A Mysterious Chemokine in Inflammatory Regulation Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Platelet factor 4 binds to low-density lipoprotein receptors and disrupts the endocytic machinery, resulting in retention of low-density lipoprotein on the cell surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human platelet factor 4 and its C-terminal peptides: heparin binding and clearance from the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. Platelet factor-4 and its p17-70 peptide inhibit myeloma proliferation and angiogenesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | New perspectives on the induction and acceleration of immune-associated thrombosis by PF4 and VWF [frontiersin.org]

- 13. ebm-journal.org [ebm-journal.org]

The Role of PF4 (59-70) in Wound Repair and Inflammation: A Technical Guide

Executive Summary: Platelet Factor 4 (PF4), also known as CXCL4, is a crucial chemokine released from the alpha-granules of activated platelets. While the full-length protein has well-documented roles in coagulation and immune cell chemotaxis, its C-terminal fragments, particularly the peptide spanning amino acids 59-70, exhibit distinct and significant biological activities. This technical guide provides an in-depth analysis of the PF4 (59-70) peptide's role in the intricate processes of inflammation and wound repair. It details its function as a chemoattractant, a modulator of immune cell function, and its interaction with key cellular receptors. This document consolidates quantitative data, outlines key experimental protocols for its study, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Platelet Factor 4 and its C-Terminal Domain

Platelet Factor 4 (PF4) is a 70-amino acid protein belonging to the CXC chemokine family.[1] Upon platelet activation during events like injury and thrombosis, PF4 is released in high concentrations.[2] Its primary physiological role involves neutralizing heparin-like molecules on the endothelial surface, which inhibits local antithrombin activity and promotes coagulation, a critical first step in wound healing.[1] Beyond hemostasis, PF4 is a potent chemoattractant for neutrophils, monocytes, and fibroblasts, implicating it directly in inflammation and tissue repair processes.[1][3]

The biological activity of PF4 is not solely dependent on the full-length protein. Specific domains, particularly the C-terminal region, harbor unique functional properties. The C-terminal peptide PF4 (59-70) and the slightly longer tridecapeptide (58-70) have been identified as potent mediators of specific cellular responses, distinct from the full protein, especially in leukocyte migration and activation.[3] This region, which forms an α-helix, is critical for interactions with cellular receptors and is implicated in a range of functions from chemotaxis to antimicrobial activity.[2][4]

The Role of PF4 (59-70) in Inflammation

The inflammatory phase of wound healing is characterized by the recruitment of leukocytes to the injury site to clear debris and pathogens. PF4 (59-70) is a key player in orchestrating this response.

Leukocyte Recruitment and Activation

-

Monocyte Chemotaxis: The carboxyl-terminal tridecapeptide of PF4 (58-70) is a powerful chemotactic agent for monocytes, guiding them to the site of inflammation.[3]

-

Neutrophil Modulation: While full-length PF4 is chemotactic for neutrophils[1], the PF4 (59-70) fragment has a more modulatory role. It has been shown to inhibit the receptor-mediated uptake of the bacterial chemoattractant N-formyl-met-leu-phe (fMLP) by neutrophils.[3][5][6] This specific inhibition may enhance the directed migration of neutrophils by preventing them from becoming desensitized or randomly activated.[5]

-

Basophil and Mast Cell Activation: PF4 and its C-terminal fragment (59-70) can stimulate histamine (B1213489) and leukotriene release from basophils and mast cells, contributing to the acute inflammatory response.[3][7]

Macrophage and Monocyte Modulation

Beyond initial recruitment, PF4 influences the fate and function of monocytes once they arrive at the tissue. Full-length PF4 promotes the differentiation of monocytes into macrophages and inhibits macrophage apoptosis.[8][9] Recent evidence strongly suggests that PF4 is a key modulator of macrophage polarization, a critical process that dictates whether the immune response is pro-inflammatory (M1 phenotype) or pro-reparative (M2 phenotype).[10][11][12] PF4 can drive differentiation towards a unique pro-inflammatory M4 phenotype.[13]

The PF4 (59-70) peptide is directly involved in the physical interaction with these cells. The leukocyte integrin Mac-1 (also known as αMβ2, CD11b/CD18, or CR3) has been identified as a functional receptor for PF4. A primary binding site for Mac-1's αMI-domain is located within the Ala57–Ser70 segment of PF4, demonstrating a direct mechanism by which this peptide can mediate leukocyte responses.[4]

Caption: Logical relationships of PF4 (59-70) in modulating key immune cells during inflammation.

The Role of PF4 (59-70) in Wound Repair

Wound repair is a multi-phase process involving hemostasis, inflammation, proliferation, and remodeling. PF4 and its C-terminal domain contribute to several of these stages.

Fibroblast Recruitment and Fibrosis

As a chemoattractant for fibroblasts, full-length PF4 plays a role in the proliferative phase of wound healing, where fibroblasts migrate into the wound bed to deposit a new extracellular matrix.[1] In vivo studies have shown that repeated injections of PF4 can cause marked fibrosis, a process also driven by its C-terminal peptide.[3]

The Anti-Angiogenic Paradox

Angiogenesis, the formation of new blood vessels, is essential for delivering oxygen and nutrients to healing tissue. Paradoxically, while crucial for wound repair, PF4 is a potent inhibitor of angiogenesis (an angiostatic agent).[14][15] This anti-angiogenic activity is primarily localized to the C-terminal portion of the molecule, specifically residues 17-70, which encompasses the 59-70 sequence.[14][16]

Mechanisms of anti-angiogenesis include:

-

Inhibition of Endothelial Cell Proliferation: PF4 directly inhibits the proliferation and migration of endothelial cells, the building blocks of new vessels.[15]

-

Growth Factor Sequestration: It binds to and inhibits pro-angiogenic factors like fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor (VEGF), preventing them from activating their receptors on endothelial cells.[14][16][17]

-

Receptor-Mediated Inhibition: PF4 can bind to the CXCR3-B receptor on endothelial cells, which transduces inhibitory signals.[1][15]

This dual role suggests that PF4's function is highly context- and concentration-dependent. It may initially promote the inflammatory and matrix-deposition phases of healing while later helping to resolve the angiogenic phase, preventing excessive vessel formation and scarring.

Key Signaling Pathways and Receptors

The effects of PF4 are mediated through interactions with specific cell surface receptors, leading to the activation of intracellular signaling cascades.

-

Mac-1 (αMβ2, CD11b/CD18): As mentioned, this integrin is a key receptor on myeloid leukocytes for PF4, with a binding site located in the 57-70 C-terminal region.[4] This interaction is crucial for adhesion and may trigger downstream signaling events.

-

CXCR3-B: This is a splice variant of the chemokine receptor CXCR3 and is known to interact with full-length PF4, mediating its angiostatic effects on endothelial cells.[1][15]

-

Intracellular Signaling (Neutrophil Adhesion): The adhesion of neutrophils to endothelial cells induced by full-length PF4 is a complex process. It requires the sequential activation of intracellular signaling molecules, including Src-kinases, the monomeric GTPase Ras, the tyrosine kinase Syk, and ultimately the MAP kinase JNK.[18] This cascade results in the activation of integrins, leading to firm cell adhesion.

Caption: Signaling cascade in neutrophils activated by PF4, leading to endothelial adhesion.

Quantitative Data Summary

The biological effects of PF4 and its fragments are highly dependent on their concentration. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Concentrations and Cellular Effects

| Compound | Concentration | Cell Type | Effect | Reference |

|---|---|---|---|---|

| PF4 | As low as 30 ng/mL | NK Cells | Induction of cell migration | [19] |

| Recombinant PF4 | 1 mg/mL | Eosinophils | Induction of adhesion | [19] |

| PF4 | 1-2.5 µg/mL | Megakaryocytes | Inhibition of development in marrow cultures | [3] |

| PF4 | 2.5 µg/mL | Human HSCs | Maximum suppression of proliferation (induces quiescence) | [20] |

| PF4 | 1-5 µg/mL (0.13–0.65 µM) | Neutrophils | Induction of migratory activity | [4] |

| PF4 | 20 µg/mL | HUVECs | Increase in E-selectin RNA | [21] |

| Recombinant PF4 | Up to 80 µg/mL (10 µM) | Leukocytes, Macrophages | No cytotoxicity observed |[2] |

Table 2: Binding Affinities and In Vivo Data | Interaction | Parameter | Value | Method | Reference | | :--- | :--- | :--- | :--- | :--- | | PF4 binding to Mac-1 αMI-domain | Kd | 1.3 ± 0.2 µM | Biolayer Interferometry |[4] | | PF4 (in vivo injection) | Dosage | 25 µg daily for 5 days | In vivo (mouse) | Recruitment of granulocytes/mononuclear cells and fibrosis |[3] | | PF4 concentration (estimated) | Location | Platelet-rich blood clots | ~280 µM | Estimation |[2] |

Experimental Protocols

Investigating the function of PF4 (59-70) requires specific cellular and molecular assays. Below are detailed methodologies for key experiments.

Cell Migration / Chemotaxis Assay (Boyden Chamber)

This protocol is used to quantify the chemotactic effect of PF4 (59-70) on monocytes or other leukocytes.

-

Apparatus: A Boyden chamber or a multi-well plate with Transwell inserts (typically 5-8 µm pore size for leukocytes).

-

Cell Preparation: Isolate primary monocytes (e.g., from peripheral blood mononuclear cells) or use a monocytic cell line (e.g., THP-1). Resuspend cells in serum-free or low-serum medium at a concentration of 1-2 x 106 cells/mL.

-

Assay Setup:

-

Add medium containing the PF4 (59-70) peptide at various concentrations (e.g., 0.1 to 10 µM) to the lower chamber. Include a negative control (medium alone) and a positive control (e.g., MCP-1/CCL2 for monocytes).

-

Place the Transwell insert into the well.

-

Add 100 µL of the cell suspension to the upper chamber (the insert).

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 2-4 hours.

-

Quantification:

-

Remove the insert and carefully wipe the top surface with a cotton swab to remove non-migrated cells.

-

Fix the migrated cells on the bottom surface of the membrane with methanol (B129727) or paraformaldehyde.

-

Stain the cells with a suitable dye (e.g., DAPI, Giemsa, or Crystal Violet).

-

Elute the dye and measure absorbance with a plate reader, or count the cells in several high-power fields under a microscope.

-

Results are expressed as the number of migrated cells or as a chemotactic index relative to the negative control.

-

Caption: Step-by-step workflow for a typical Boyden chamber-based chemotaxis experiment.

Macrophage Polarization Assay

This protocol assesses the ability of PF4 (59-70) to influence macrophage phenotype.

-

Cell Culture: Culture human peripheral blood monocytes or THP-1 cells. Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh medium.

-

Stimulation: Treat the differentiated macrophages with PF4 (59-70) peptide (e.g., at 1-10 µM) for 24-72 hours. Include the following controls:

-

M0 (Unstimulated): Medium alone.

-

M1 (Pro-inflammatory): LPS (100 ng/mL) + IFN-γ (20 ng/mL).

-

M2 (Anti-inflammatory): IL-4 (20 ng/mL) + IL-13 (20 ng/mL).

-

-

Analysis - Gene Expression (RT-qPCR):

-

Harvest cells and extract total RNA.

-

Perform reverse transcription to generate cDNA.

-

Use qPCR to measure the relative expression of M1 markers (e.g., IL1B, TNF, IL6, INOS) and M2 markers (e.g., ARG1, MRC1 (CD206), IL10). Normalize to a housekeeping gene (e.g., GAPDH).

-

-

Analysis - Protein Expression (Flow Cytometry or ELISA):

-

For surface markers, stain cells with fluorescently-conjugated antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163) and analyze by flow cytometry.

-

For secreted cytokines, collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (IL-10) using ELISA kits.

-

Therapeutic Potential and Future Directions

The dual nature of PF4 (59-70) presents both challenges and opportunities for therapeutic development.

-

Pro-inflammatory Targeting: The ability of PF4 (59-70) to attract monocytes and modulate macrophage function could be harnessed to enhance the inflammatory response in settings where it is beneficial, such as in non-healing chronic wounds (e.g., diabetic ulcers) that are "stuck" in a non-productive inflammatory state. A targeted delivery of this peptide could help restart the healing cascade.

-